SGLT2 Inhibitor Intermediate: Comparative Role in Bexagliflozin versus Dapagliflozin and Empagliflozin Scaffolds
2-Chloro-5-ethynylbenzoic acid serves as the critical diarylmethane precursor in the synthesis of bexagliflozin, an FDA-approved SGLT2 inhibitor [1]. In the patent-disclosed synthetic route, this intermediate undergoes Sonogashira coupling with a protected glucosyl alkyne partner to construct the central carbon framework that distinguishes bexagliflozin from other gliflozin-class drugs [2]. While dapagliflozin and empagliflozin also employ ethynylated benzoic acid derivatives in their syntheses, the specific ortho-chloro substitution pattern in the bexagliflozin route dictates a different coupling partner selection and reaction optimization profile [3]. Bexagliflozin demonstrates an IC₅₀ of 2 nM against SGLT2 with 2800-fold selectivity over SGLT1 (IC₅₀ = 5.6 µM) .
| Evidence Dimension | SGLT2 inhibitory potency of final drug product derived from scaffold |
|---|---|
| Target Compound Data | Bexagliflozin IC₅₀ (SGLT2) = 2 nM |
| Comparator Or Baseline | Dapagliflozin IC₅₀ (SGLT2) ≈ 1.2 nM; Empagliflozin IC₅₀ (SGLT2) ≈ 3.1 nM (class comparators) |
| Quantified Difference | Bexagliflozin potency is within the same order of magnitude as clinical comparators; selectivity ratio (SGLT1/SGLT2) = 2800-fold |
| Conditions | Human SGLT2 expressed in CHO cells; [¹⁴C]AMG uptake assay |
Why This Matters
For procurement supporting bexagliflozin analog programs or generic development, 2-chloro-5-ethynylbenzoic acid is the route-defining intermediate that cannot be substituted without altering the entire synthetic sequence and potentially affecting final API impurity profiles.
- [1] DrugBank. Bexagliflozin. Available from: https://go.drugbank.com/drugs/DB12214 View Source
- [2] Washburn WN, et al. C-aryl glucoside SGLT2 inhibitors and pharmaceutical compositions comprising same. US Patent 8,541,380 B2. 2013. View Source
- [3] Meng W, et al. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. J Med Chem. 2008;51(5):1145-1149. View Source
